Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
Overview
Description
“Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 25742-28-3 . It has a molecular weight of 250.66 .
Molecular Structure Analysis
The linear formula of “Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate” is C7H7ClN2O4S .Physical And Chemical Properties Analysis
“Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate” is a solid compound . It has a flash point of 219.6 .Scientific Research Applications
Chemoselective Reactions
Chemoselective reactions of related compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, with amines have shown selective displacement of the chloride and sulfone groups. This selectivity is influenced by the presence of weak bases and the nature of the amines used, demonstrating the compound's versatility in organic synthesis (Baiazitov et al., 2013).
Nonlinear Optical Materials
A study on the synthesis and analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) has highlighted its potential as a third-order nonlinear optical material. The solid-state structure, vibrational modes, and optical properties were extensively characterized, suggesting applications in optical limiting and switching devices (Murthy et al., 2019).
Crystal Structure Analysis
The crystal structures of pyrimethamine and its derivatives with sulfonate and carboxylate interactions have been studied. These analyses provide insights into the molecular interactions and potential applications in designing compounds with specific binding characteristics (Balasubramani et al., 2007).
Synthesis Techniques
Innovative synthesis techniques for dimethyl and dimethoxy derivatives of 2-(methylsulfonyl) pyrimidines have been developed. These methods emphasize safety, efficiency, and environmental friendliness, showcasing the compound's role in the advancement of synthetic organic chemistry (Hongbin, 2011).
Antiviral Activity
Certain derivatives have shown antiviral activity, illustrating the compound's utility in medicinal chemistry and drug development. The exploration of these activities contributes to the understanding of the compound's biological potential and its applications in healthcare (Saxena et al., 1988).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl 6-chloro-2-methylsulfonylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-14-6(11)4-3-5(8)10-7(9-4)15(2,12)13/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQBCNBFHWRUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286648 | |
Record name | NSC46806 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate | |
CAS RN |
25742-28-3 | |
Record name | 25742-28-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC46806 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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